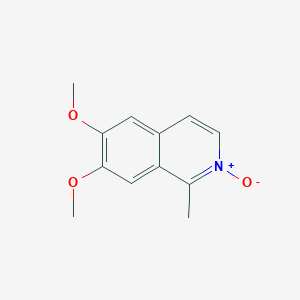![molecular formula C10H20N2 B13942526 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane core and a 2-methylpropyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- typically involves the formation of the spirocyclic core followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. Subsequent alkylation with 2-methylpropyl halide introduces the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The spirocyclic core and the 2-methylpropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is believed to result from the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . The compound’s structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound without the 2-methylpropyl group.
2,7-Diazaspiro[3.4]octane: A similar spirocyclic compound with a different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: A ketone derivative with potential sigma-1 receptor antagonist activity.
Uniqueness
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
6-(2-methylpropyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C10H20N2/c1-9(2)5-12-4-3-10(8-12)6-11-7-10/h9,11H,3-8H2,1-2H3 |
InChIキー |
WBGNBCDKAQWCRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCC2(C1)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)

![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)









